methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a bromo substituent at position 7 and a pyridin-3-ylmethyl carbamoyl group at position 1.
Properties
IUPAC Name |
methyl 7-bromo-1-(pyridin-3-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-18(24)22-8-6-13-4-5-14(19)9-15(13)16(22)17(23)21-11-12-3-2-7-20-10-12/h2-5,7,9-10,16H,6,8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMUHIHEUINMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=CN=CC=C3)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1351584-82-1) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a dihydroisoquinoline core with a pyridine moiety, suggesting diverse biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C18H18BrN3O3
- Molecular Weight : 404.264 g/mol
- Purity : Typically ≥95% .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline derivatives. For instance, brominated pyrazole derivatives have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited synergistic effects when combined with doxorubicin, enhancing their efficacy in treating Claudin-low breast cancer subtypes .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Research into related compounds has demonstrated that certain brominated derivatives possess significant antimicrobial effects, disrupting bacterial cell membranes and leading to cell lysis . This mechanism may be applicable to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline as well.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the structure is crucial for enhancing biological activity. Studies indicate that brominated compounds often display increased potency against various cancer cell lines due to their ability to interact with biological targets more effectively than their non-brominated counterparts .
Study on Antitumor Activity
A notable study investigated a series of isoquinoline derivatives, including methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline, where the authors reported significant inhibition of cancer cell proliferation. The results indicated that these compounds induce apoptosis in cancer cells via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 7-bromo... | MDA-MB-231 | 15.2 | Apoptosis via mitochondrial pathway |
| Related Brominated Pyrazoles | MCF-7 | 12.5 | Synergistic effect with doxorubicin |
| Non-brominated analogs | MDA-MB-231 | 45.0 | Less effective |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Bromo vs. Hydroxy/Sulfonamido Groups : The bromo substituent in the target compound likely increases molecular weight and lipophilicity compared to the hydroxy group in the opioid antagonist or the polar sulfonamido group in the derivative from . Bromine’s electron-withdrawing nature may also influence reactivity in further synthetic modifications.
Functional Implications
- Biological Activity: The tert-butyl derivative () demonstrates nanomolar affinity for opioid receptors, underscoring the importance of steric bulk and chiral centers in receptor binding . In contrast, the sulfonamido derivative () may exhibit altered solubility due to its polar substituent, though its biological activity remains uncharacterized .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl esters in ) are typically easier to synthesize and purify, whereas brominated or multi-substituted analogs (e.g., the target compound) may require specialized protocols .
Structural Diversity and Drug Design
The tetrahydroisoquinoline core permits extensive functionalization, enabling tailored interactions with biological targets. For example:
- The opioid antagonist’s 3-hydroxyphenyl-piperidine side chain () is critical for receptor engagement, suggesting that similar substitutions in the target compound could be explored for CNS activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodological Answer : The compound can be synthesized via coupling reactions involving activated intermediates such as acyl chlorides or mixed anhydrides. For example, analogous compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)pyrrole derivatives) are synthesized using carbonyl chloride intermediates and nucleophilic substitution under anhydrous conditions . Key steps include protecting group strategies for the pyridin-3-ylmethyl carbamoyl moiety and bromination at the 7-position of the isoquinoline core. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (NMR, ESIMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect resonances for the pyridine ring (δ 7.1–8.5 ppm), methyl carbamate (δ ~3.7 ppm for OCH₃), and dihydroisoquinoline protons (δ 2.5–4.5 ppm for CH₂ groups). Splitting patterns (e.g., quartets for ethyl esters in analogs ) help assign substituents.
- ESIMS : The molecular ion [M+H]⁺ should match the exact mass (calculated via isotopic distribution). For example, analogs with bromine show characteristic isotopic peaks (e.g., 1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br) .
Q. What safety precautions are critical when handling brominated intermediates in its synthesis?
- Methodological Answer : Brominated compounds (e.g., 3-bromopyridine derivatives) require strict control of exposure due to toxicity and potential carcinogenicity. Use fume hoods, nitrile gloves, and avoid contact with skin. Waste disposal must follow halogenated organic waste protocols, as outlined for brominated pyridinones .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the carbamoylation step?
- Methodological Answer : Low yields may arise from steric hindrance at the pyridin-3-ylmethyl carbamoyl group. Strategies include:
- Using coupling agents like HATU or EDCI to activate the carbonyl.
- Solvent selection (e.g., DMF for polar intermediates) and temperature control (0–25°C to minimize side reactions).
- Monitoring reaction progress via TLC or LC-MS to terminate at optimal conversion .
Q. What computational tools can predict the reactivity of the bromo-substituted isoquinoline core in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model the electronic effects of the bromine atom. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts feasibility of Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare with experimental data from palladium-catalyzed reactions in analogous systems .
Q. How to resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Step 1 : Recalculate theoretical shifts using advanced NMR prediction software (e.g., ACD/Labs or MestReNova) with solvent corrections (e.g., DMSO-d₆ vs. CDCl₃).
- Step 2 : Verify sample purity via HPLC; impurities (e.g., unreacted starting materials) may skew integrations.
- Step 3 : Consider dynamic effects (e.g., rotamers in carbamoyl groups) causing peak splitting, as seen in pyrrole-carboxylate analogs .
Q. What strategies mitigate decomposition of the dihydroisoquinoline ring under acidic/basic conditions?
- Methodological Answer : The ester and carbamate groups are sensitive to hydrolysis. Stabilization methods include:
- Buffering reaction media near neutral pH.
- Using anhydrous solvents (e.g., THF, CH₂Cl₂) for acid/base-sensitive steps.
- Adding scavengers (e.g., molecular sieves) to sequester water, as demonstrated in similar heterocyclic syntheses .
Data Contradiction Analysis
Q. How to address conflicting HRMS and NMR data suggesting impurities?
- Case Study : If HRMS indicates a molecular ion matching the target, but NMR shows extra peaks:
- Hypothesis 1 : Residual solvent (e.g., DMSO) or byproducts (e.g., de-brominated species).
- Hypothesis 2 : Diastereomers from chiral centers (e.g., carbamoyl group rotation).
- Resolution : Perform column chromatography with alternative solvents (e.g., CHCl₃/MeOH) and re-analyze fractions. Compare with literature data for diastereomeric pyrrole derivatives .
Experimental Design
Design a protocol to evaluate the compound’s stability under physiological conditions (e.g., for medicinal chemistry applications).
- Protocol :
Prepare PBS buffer (pH 7.4) and human plasma simulant.
Incubate the compound at 37°C for 24–72 hours.
Monitor degradation via LC-MS at intervals (0h, 6h, 24h, 72h).
Identify metabolites (e.g., ester hydrolysis products) using HRMS/MS fragmentation patterns, referencing similar carbamate stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
